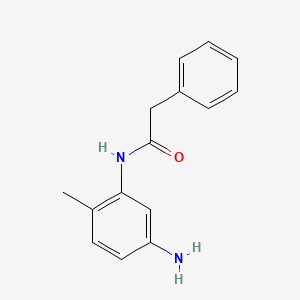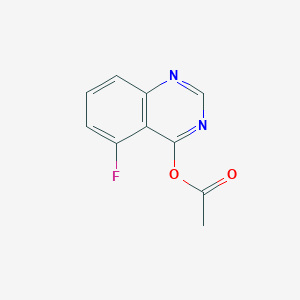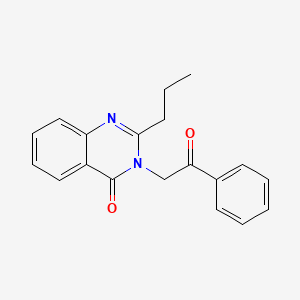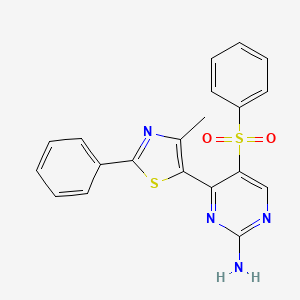![molecular formula C18H16ClN3O B3160160 N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N'-phenylurea CAS No. 866010-57-3](/img/structure/B3160160.png)
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N'-phenylurea
Descripción general
Descripción
“N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N’-phenylurea” is a chemical compound with the molecular formula C18H16ClN3O . It is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic heterocycle .
Molecular Structure Analysis
The molecular structure of “N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N’-phenylurea” is characterized by the presence of a pyrrole ring, a benzyl group, and a phenylurea moiety. The exact 3D structure may require computational chemistry techniques or experimental methods like X-ray crystallography for accurate determination .Aplicaciones Científicas De Investigación
Anticancer Properties
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N’-phenylurea has shown promise as an anticancer agent. Researchers have explored its potential in treating various cancers, including leukemia, lymphoma, and myelobrosis. The compound likely interferes with cancer cell growth and survival pathways, making it an exciting area of study .
Antibacterial and Antifungal Activity
This compound exhibits antibacterial and antifungal properties. It could be valuable in combating microbial infections. Researchers have investigated its efficacy against various bacterial strains and fungal pathogens. The mechanism of action involves disrupting essential cellular processes in these microorganisms .
Antiprotozoal and Antimalarial Effects
Studies suggest that N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N’-phenylurea may also have antiprotozoal activity. It could potentially target protozoan parasites responsible for diseases like malaria. Further research is needed to understand its precise mode of action and optimize its effectiveness .
Anxiolytic Properties
The compound has been investigated for its anxiolytic (anti-anxiety) effects. It may modulate neurotransmitter systems in the brain, leading to reduced anxiety and stress. However, more studies are required to validate its anxiolytic potential .
β-Adrenergic Antagonism
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N’-phenylurea acts as a β-adrenergic antagonist. This property could have implications in cardiovascular research, particularly in managing conditions related to adrenergic signaling and heart function .
Other Therapeutic Applications
Beyond the mentioned fields, researchers have explored additional therapeutic applications. These include potential use in antipsychotic treatments and as a novel drug candidate. Clinical trials and market availability are areas of ongoing investigation .
Direcciones Futuras
The future directions for research on “N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N’-phenylurea” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by pyrrole-containing compounds, it could be of interest in the development of new pharmaceuticals .
Propiedades
IUPAC Name |
1-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-16-9-6-10-17(22-11-4-5-12-22)15(16)13-20-18(23)21-14-7-2-1-3-8-14/h1-12H,13H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPKBDTXWZMYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=C(C=CC=C2Cl)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188856 | |
| Record name | N-[[2-Chloro-6-(1H-pyrrol-1-yl)phenyl]methyl]-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N'-phenylurea | |
CAS RN |
866010-57-3 | |
| Record name | N-[[2-Chloro-6-(1H-pyrrol-1-yl)phenyl]methyl]-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866010-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[2-Chloro-6-(1H-pyrrol-1-yl)phenyl]methyl]-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate](/img/structure/B3160088.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B3160096.png)
![11-oxo-4,6a,11,13-tetrahydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-4-yl acetate](/img/structure/B3160103.png)
![2-(phenylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B3160114.png)



![2-[4-(tert-butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetonitrile](/img/structure/B3160144.png)

![N-(4-{2-[2-(diethylamino)-1-hydroxyethyl]-1H-pyrrol-1-yl}benzyl)-N'-isopropylurea](/img/structure/B3160164.png)
![ethyl 2-{[3-(propionylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B3160168.png)
![N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B3160172.png)
